molecular formula C13H13N3O4S B094569 Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- CAS No. 138-28-3

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-

Cat. No.: B094569
CAS No.: 138-28-3
M. Wt: 307.33 g/mol
InChI Key: FUWKWQCNMNPILC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- (CAS 138-28-3) is an azo compound with the molecular formula C₁₃H₁₃N₃O₄S and a molecular weight of 307.325 g/mol . Its structure comprises a benzenesulfonic acid moiety linked via an azo (-N=N- group) bridge to a 4-amino-3-methoxyphenyl substituent. The methoxy (-OCH₃) and amino (-NH₂) groups on the aromatic ring contribute to its electronic properties, influencing solubility and reactivity. Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid, are effective for its separation and quantification . The compound’s LogP value of 0.958 suggests moderate hydrophilicity, making it suitable for applications in aqueous environments, including pharmaceuticals and dyes .

Properties

IUPAC Name

3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid
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InChI

InChI=1S/C13H13N3O4S/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19/h2-8H,14H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWKWQCNMNPILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059680
Record name m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid
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Molecular Weight

307.33 g/mol
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CAS No.

138-28-3
Record name 3-[2-(4-Amino-3-methoxyphenyl)diazenyl]benzenesulfonic acid
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Record name Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)-
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Record name Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-
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Record name m-((4-Amino-3-methoxyphenyl)azo)benzenesulphonic acid
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Record name m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonic acid
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Preparation Methods

Reagents and Conditions

  • Primary amine : 4-amino-3-methoxybenzenamine (1.0 molar equivalent).

  • Acid medium : Hydrochloric acid (HCl, 2.5–3.0 equivalents) to maintain a pH < 2.

  • Nitrosating agent : Sodium nitrite (NaNO₂, 1.1 equivalents) dissolved in water.

  • Temperature : 0–5°C to stabilize the diazonium salt and prevent decomposition.

The reaction proceeds as follows:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

where Ar represents the 4-amino-3-methoxyphenyl group. Excess HCl ensures protonation of the amine and prevents side reactions such as dimerization.

Mechanistic Insights

Diazotization occurs in two stages:

  • Nitrous acid formation : NaNO₂ reacts with HCl to generate nitrous acid (HNO₂).

  • Diazonium salt formation : HNO₂ reacts with the primary amine, producing a nitroso intermediate that dehydrates to form the diazonium ion.

Maintaining temperatures below 5°C is critical, as diazonium salts decompose rapidly at higher temperatures, releasing nitrogen gas and forming phenolic byproducts.

Azo Coupling Reaction: Synthesis of the Azo Linkage

The diazonium salt is coupled with benzenesulfonic acid under alkaline conditions to form the azo (-N=N-) bridge. This step determines the regioselectivity and stability of the final product.

Coupling Components and Conditions

  • Diazonium salt : Prepared in situ from Section 1.

  • Coupling agent : Benzenesulfonic acid (1.0 equivalent) dissolved in aqueous NaOH (pH 8–10).

  • Temperature : 0–10°C to minimize side reactions.

  • Reaction time : 30–60 minutes.

The coupling mechanism involves electrophilic aromatic substitution, where the diazonium ion attacks the sulfonic acid’s benzene ring at the meta position relative to the sulfonate group (-SO₃H).

Optimization of Alkaline Conditions

A pH of 8–10 ensures deprotonation of the sulfonic acid to sulfonate (-SO₃⁻), activating the aromatic ring for electrophilic attack. Deviations from this range lead to:

  • Low pH : Protonation of the sulfonate group, reducing reactivity.

  • High pH : Hydrolysis of the diazonium salt, yielding phenolic byproducts.

Industrial Production Methods

Industrial-scale synthesis prioritizes yield, cost-efficiency, and reproducibility. Key modifications include:

Scalable Reaction Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature ControlIce bathsJacketed reactors
MixingMagnetic stirringMechanical agitators
PurificationRecrystallizationContinuous filtration
Yield60–70%75–85%

Waste Management

  • Unreacted NaNO₂ : Neutralized with urea to prevent nitrosamine formation.

  • Acidic byproducts : Treated with lime (CaO) for neutralization.

Purification Techniques

Crude product purification is achieved via recrystallization:

  • Solvent system : Ethanol-water (3:1 v/v).

  • Yield improvement : Multi-stage recrystallization increases purity from 90% to >98%.

  • Impurity profile : Identified by HPLC, with sulfonated byproducts (<2%) and unreacted amine (<0.5%).

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

MethodTimeYieldEnergy Consumption
Conventional4h68%High
Microwave-assisted1h72%Low

Microwave irradiation enhances reaction rates by improving heat distribution, though industrial adoption remains limited due to equipment costs.

Recent Advances in Synthesis

Enzymatic Catalysis

Recent studies explore laccase enzymes as eco-friendly catalysts for azo bond formation, reducing reliance on harsh acids. Preliminary yields reach 50–55%, with ongoing optimization for industrial viability.

Flow Chemistry

Microreactors enable continuous diazotization-coupling, achieving 80% yield with residence times under 10 minutes. This method minimizes intermediate degradation and improves scalability .

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]- is utilized in HPLC for the separation and analysis of compounds. A notable method involves using the Newcrom R1 HPLC column, which allows for effective separation under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Application Method Mobile Phase Composition Notes
HPLC SeparationNewcrom R1Acetonitrile, Water, Phosphoric AcidScalable; suitable for pharmacokinetics

Dye Manufacturing

Benzenesulfonic acid derivatives are widely used in the production of azo dyes. These dyes are characterized by their vivid colors and are employed in various industries including textiles, food, and cosmetics. The compound's azo group (-N=N-) is crucial for forming stable dye structures that exhibit strong color properties.

2. Direct Dyes
The compound is part of the aromatic azo dye family, which includes various direct dyes used for coloring fabrics and materials. It has been included in regulatory lists due to its potential environmental impact and is subject to scrutiny under chemical substance regulations .

Case Studies

Case Study 1: Application in Textile Dyes
A study investigated the efficacy of benzenesulfonic acid derivatives as direct dyes on cotton fabrics. The results indicated that these dyes provided excellent color fastness and vibrancy compared to traditional dyeing agents. The azo structure contributed to the stability and intensity of the color observed in dyed fabrics.

Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impacts of azo dyes highlighted the need for careful regulation due to potential toxicity. The study emphasized that while benzenesulfonic acid derivatives contribute significantly to color quality in textiles, their breakdown products may pose environmental risks if not managed properly.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo linkage is responsible for the compound’s color properties, while the sulfonic acid group enhances its solubility in water. In biological systems, the compound can interact with proteins and nucleic acids, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Azo-Benzenesulfonic Acid Derivatives

Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Notable Properties/Applications
3-[(4-amino-3-methoxyphenyl)azo]-benzenesulfonic acid (138-28-3) C₁₃H₁₃N₃O₄S 307.325 -NH₂, -OCH₃ 0.958 HPLC analysis; moderate hydrophilicity
3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid (1563-01-5) C₁₆H₁₉N₃O₅S 365.404 -N(CH₂CH₃)₂, -OH N/A Enhanced lipophilicity; potential dye applications
3-[(4-Aminophenyl)azo]-benzenesulfonic acid (102-23-8) C₁₂H₁₁N₃O₃S 293.3 -NH₂ N/A Reduced solubility due to lack of -OCH₃
3-[[4-[Ethyl(phenylmethyl)amino]phenyl]azo]-4-[(4-methylphenyl)sulfonyl]-benzenesulfonic acid (68400-40-8) C₂₈H₂₇N₃O₅S₂ 549.660 -SO₂C₆H₄CH₃, -N(CH₂CH₃)(CH₂C₆H₅) 4.68 High hydrophobicity; drug intermediates

Key Observations :

Substituent Effects: The methoxy group in the original compound (138-28-3) enhances solubility in polar solvents compared to its non-methoxy analog (102-23-8) . Diethylamino and hydroxyl groups (1563-01-5) increase lipophilicity, favoring applications in non-polar matrices like textile dyes . Sulfonyl and bulky alkyl/aryl groups (68400-40-8) significantly elevate LogP (4.68), suggesting utility in lipid-rich environments or as membrane-permeable drug precursors .

Chromatographic Behavior :

  • Compounds like 138-28-3 and 68400-40-8 are separable via Newcrom R1 HPLC columns, though mobile phase adjustments (e.g., replacing phosphoric acid with formic acid) may optimize MS compatibility .

Functional and Application Comparisons

  • Pharmaceutical Relevance: The original compound (138-28-3) is linked to orlistat impurities, emphasizing its role in quality control for drug manufacturing . The diethylamino derivative (1563-01-5) shares structural motifs with azo dyes used in histochemical staining due to its electron-rich aromatic system .
  • Synthetic Challenges :

    • Bulky substituents (e.g., in 68400-40-8) may complicate synthesis, requiring optimized reaction conditions (e.g., elevated temperatures or specialized catalysts) .
    • Pyrazole-containing analogs (e.g., in CAS 274-230-7) exhibit higher reactivity due to heterocyclic moieties, enabling diverse biological activities .

Biological Activity

Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo] (commonly referred to as a type of azo compound), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonic acid group attached to a benzene ring, along with an azo linkage to an amino-substituted methoxyphenyl moiety. This structural configuration is significant in determining its biological interactions and activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including those structurally related to benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]. The compound exhibits notable inhibitory effects on cancer cell proliferation:

  • In vitro Studies : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and A549. For instance, certain derivatives showed IC50 values as low as 3.0 µM against the A549 cell line, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Molecular docking studies suggest that it may interact with key proteins involved in cell growth regulation, such as tubulin .

2. Anti-inflammatory Effects

Research indicates that benzenesulfonamides can modulate inflammatory responses:

  • Cellular Studies : Compounds related to benzenesulfonic acid have been shown to reduce pro-inflammatory cytokine levels in various cellular models. For example, one study reported a significant reduction in TNF-α levels by compounds derived from benzenesulfonamide .
  • Animal Models : In vivo experiments have confirmed the anti-inflammatory effects, demonstrating reduced microglial activation in models of neuroinflammation .

The biological activity of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo] can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and phospholipase A2. This inhibition leads to decreased production of inflammatory mediators .
  • Calcium Channel Interaction : Some studies suggest that derivatives may act as calcium channel blockers, influencing vascular resistance and perfusion pressure in cardiovascular models . This property could be beneficial in managing conditions like hypertension.

Case Studies

A review of the literature reveals several case studies that illustrate the biological efficacy of this compound:

StudyFindings
Figueroa-Valverde et al., 2023Demonstrated significant reductions in coronary resistance using specific benzenesulfonamide derivatives.
MDPI Review on Anticancer ActivityReported IC50 values for various derivatives indicating potent anticancer effects across different cell lines .
In vivo Neuroinflammation StudyShowed that certain derivatives reduced microglial activation and inflammation markers in animal models .

Q & A

Q. What are the optimal synthetic routes for preparing Benzenesulfonic Acid, 3-[(4-Amino-3-Methoxyphenyl)Azo]-?

Methodological Answer: The synthesis typically involves two key steps:

Diazotization : React 4-amino-3-methoxybenzene with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt.

Coupling : React the diazonium salt with benzenesulfonic acid under alkaline conditions (pH 8–10) to form the azo linkage.
Critical Parameters :

  • Temperature control (<5°C) during diazotization prevents premature decomposition .
  • Purification via recrystallization (ethanol/water) ensures >95% purity. Confirm yield using HPLC with UV detection (λ = 480 nm) .

Q. How should researchers characterize this compound for structural confirmation?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • FTIR : Confirm sulfonic acid (-SO₃H, 1030–1150 cm⁻¹) and azo (-N=N-, 1400–1600 cm⁻¹) groups .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .
  • HRMS : Verify molecular ion peak at m/z 329.31 (C₁₃H₁₂N₃NaO₄S) .
  • TLC : Monitor reaction progress using silica gel plates (CH₂Cl₂:MeOH 9:1, Rf ≈ 0.45) .

Q. What storage conditions ensure compound stability?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C.
  • Avoid humidity to prevent hydrolysis of the sulfonic acid group.
  • Degradation studies show <5% loss of integrity after 12 months under these conditions .

Advanced Research Questions

Q. What mechanisms drive the degradation of this azo compound in environmental systems?

Methodological Answer: Degradation occurs via:

Microbial Enzymatic Cleavage : Laccase/peroxidase enzymes from Phanerochaete chrysosporium break the azo bond (-N=N-), producing sulfanilic acid and 4-amino-3-methoxyphenol .

Photolysis : UV light (254 nm) induces electron transfer, forming nitroso intermediates. Monitor degradation kinetics using LC-MS/MS .
Table 1 : Degradation Products and Detection Methods

ProductDetection MethodRetention Time (min)
Sulfanilic acidHPLC-UV (λ = 220 nm)4.2
4-Amino-3-methoxyphenolGC-MS (EI mode)8.7

Q. How can metal-ion interactions with this compound be studied for catalytic applications?

Methodological Answer:

  • Spectrophotometric Titration : Titrate with Cu²⁺/Fe³⁺ ions in buffered solution (pH 5.0). Monitor bathochromic shifts in UV-Vis spectra (Δλ = 20–30 nm) to determine binding constants (Kb ≈ 10³–10⁴ M⁻¹) .
  • X-ray Crystallography : Co-crystallize with transition metals to resolve coordination geometry (e.g., octahedral for Fe³⁺) .

Q. What computational approaches predict the compound’s reactivity in drug design?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ≈ 3.2 eV), indicating redox activity .
  • Molecular Docking : Simulate binding to serum albumin (PDB ID: 1AO6) to assess pharmacokinetic properties. High binding affinity (ΔG = -9.8 kcal/mol) suggests prolonged circulation .

Comparative Analysis of Structural Analogs

Table 2 : Key Differences Between Benzenesulfonic Acid Derivatives

CompoundFunctional GroupsSolubility (g/L)Key Applications
Target Compound-SO₃H, -N=N-, -OCH₃120 (H₂O, 25°C)Dye sensitization, drug delivery
4-Aminobenzenesulfonic Acid-SO₃H, -NH₂85 (H₂O, 25°C)Intermediate in dye synthesis
Phenolsulfonic Acid-SO₃H, -OH200 (H₂O, 25°C)Acid catalyst in esterification

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